

7-(Trifluoromethyl)-4-quinolinol CAS number 322-97-4 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-(Trifluoromethyl)-4-quinolinol

Cat. No.: B1202929

[Get Quote](#)

An In-depth Technical Guide to **7-(Trifluoromethyl)-4-quinolinol** (CAS 322-97-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-4-quinolinol, also known as 4-hydroxy-7-(trifluoromethyl)quinoline, is a heterocyclic organic compound belonging to the quinoline class. The quinoline scaffold is a prominent pharmacophore in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

The incorporation of a trifluoromethyl (-CF₃) group at the 7-position of the quinoline ring is of particular significance in drug design. The -CF₃ group is a powerful bioisostere for a methyl group but possesses distinct electronic properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance the pharmacokinetic and pharmacodynamic profile of a molecule.^[1] The carbon-fluorine bond's strength makes the trifluoromethyl group resistant to enzymatic degradation, potentially leading to improved *in vivo* half-life and bioavailability.^[1] Consequently, **7-(Trifluoromethyl)-4-quinolinol** serves as a crucial building block and synthetic intermediate for the development of novel therapeutic agents and functional materials.^[2]

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of **7-(Trifluoromethyl)-4-quinolinol**, compiled from available

scientific literature and chemical databases.

Physicochemical and Spectroscopic Properties

The fundamental physicochemical properties of **7-(Trifluoromethyl)-4-quinolinol** are summarized in the tables below. It is important to note that while some experimental data, such as the melting point, are available, other parameters like boiling point and pKa are based on computational predictions.

Physicochemical Data

Property	Value	Source
CAS Number	322-97-4	[3]
Molecular Formula	<chem>C10H6F3NO</chem>	[3]
Molecular Weight	213.16 g/mol	[3]
Appearance	Light greyish-beige powder	[3]
Melting Point	266-269 °C (lit.)	[3]
Boiling Point (Predicted)	311.9 ± 37.0 °C	[3]
Density (Predicted)	1.358 g/cm ³	[3]
pKa (Predicted)	3.79 ± 0.40	[3]

Solubility Data

Quantitative experimental data on the solubility of **7-(Trifluoromethyl)-4-quinolinol** in common laboratory solvents is not extensively reported in the available literature. However, based on the properties of related compounds, a qualitative assessment can be made. For instance, the related compound 4-Chloro-7-(trifluoromethyl)quinoline is soluble in chloroform at 25 mg/mL.[\[4\]](#) Generally, quinoline derivatives show solubility in polar organic solvents.

Solvent	Solubility
Water	Not reported (expected to be low)
Ethanol	Not reported
Dimethyl Sulfoxide (DMSO)	Not reported (expected to be soluble)
Chloroform	Not reported
Tetrahydrofuran (THF)	Soluble (used in synthetic work-up)[3]

Spectroscopic Data

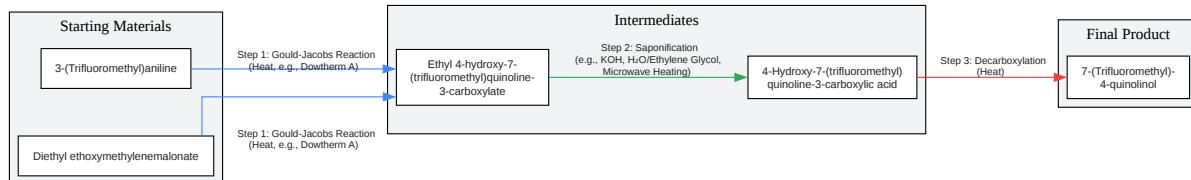
Detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **7-(Trifluoromethyl)-4-quinolinol** are not readily available in public scientific databases. Researchers are advised to acquire this data on their own samples for structural confirmation.

Synthesis and Reactivity

7-(Trifluoromethyl)-4-quinolinol is primarily used as a synthetic intermediate.[2] One of its documented uses is in the synthesis of 4-[[7-(trifluoromethyl)quinolin-4-yl]oxy]phthalonitrile.[3] The synthesis of the core structure can be achieved through methods like the Gould-Jacobs reaction, followed by hydrolysis and decarboxylation.

Synthetic Workflow

The following diagram illustrates a common synthetic pathway to obtain 4-hydroxy-7-(trifluoromethyl)quinoline, which is tautomeric with 7-(trifluoromethyl)quinolin-4(1H)-one. The process starts from 3-(trifluoromethyl)aniline and involves a cyclization reaction, followed by saponification and decarboxylation.

[Click to download full resolution via product page](#)

Caption: General synthetic pathway for **7-(Trifluoromethyl)-4-quinolinol**.

Biological Activity and Potential Applications

While specific biological studies on **7-(Trifluoromethyl)-4-quinolinol** are limited in publicly accessible literature, the broader class of quinoline derivatives is extensively researched for various therapeutic applications. The presence of the 7-trifluoromethyl substituent is a key feature in several biologically active molecules.

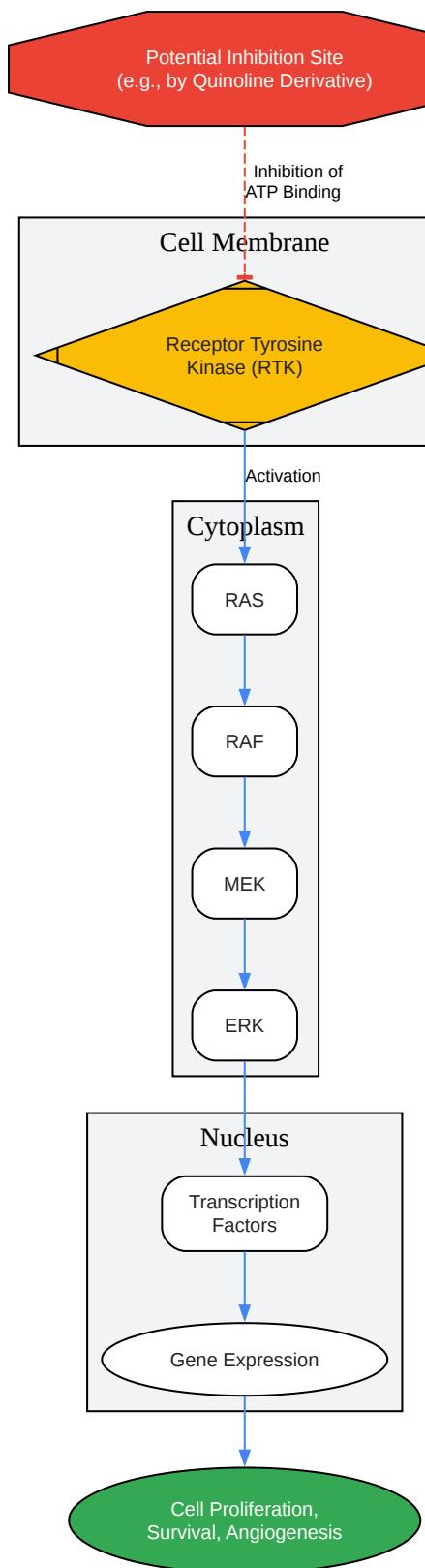
Anticancer Potential: Numerous studies have demonstrated the antiproliferative activity of quinoline derivatives against various cancer cell lines.^{[5][6][7]} The mechanisms often involve the inhibition of key signaling proteins such as protein kinases (e.g., EGFR, c-Met) or the induction of apoptosis.^{[8][9]} The trifluoromethyl group often enhances potency and metabolic stability in these contexts.^[1] For example, 4-amino, 7-substituted-quinoline derivatives have shown potent antiproliferative activity against breast cancer cell lines like MCF-7.^[5]

Anti-inflammatory and Analgesic Potential: Novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and evaluated as analgesic and anti-inflammatory agents. Certain compounds in this class have exhibited anti-inflammatory activity comparable to indomethacin in preclinical models.^[10]

Antimalarial and Antimicrobial Activity: The quinoline core is fundamental to many antimalarial drugs (e.g., chloroquine). Research continues into new quinoline derivatives, including those with trifluoromethyl groups, to combat drug-resistant strains of *Plasmodium falciparum*.^[11]

Hypothetical Signaling Pathway Modulation

Given that many quinoline derivatives function as kinase inhibitors, a plausible mechanism of action for analogues of **7-(Trifluoromethyl)-4-quinolinol** is the inhibition of receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer. The diagram below illustrates a generalized RTK signaling cascade that could be a hypothetical target.



[Click to download full resolution via product page](#)

Caption: Generalized RTK signaling pathway, a hypothetical target for quinoline-based inhibitors.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **7-(Trifluoromethyl)-4-quinolinol** and a representative biological assay for evaluating its potential anticancer activity.

Protocol 1: Synthesis of 7-(Trifluoromethyl)-4-quinolinol

This protocol is adapted from a microwave-assisted synthesis method for a related carboxylic acid, followed by a presumed thermal decarboxylation step.[\[3\]](#)

Step A: Saponification of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

- Materials:

- Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (starting material)
- Potassium hydroxide (KOH)
- Deionized water
- Ethylene glycol
- 2N Hydrochloric acid (HCl)
- Sodium chloride (NaCl)
- Tetrahydrofuran (THF)
- Brine (saturated NaCl solution)
- Microwave synthesis reactor (e.g., MARS 5) with sealed vessels.

- Procedure:

1. In a suitable microwave reactor vessel, dissolve ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) and potassium hydroxide (3.0 eq) in a 1:1 solvent mixture of water and ethylene glycol.
2. Seal the vessel securely.
3. Place the vessel in the microwave reactor and heat the mixture to 200 °C for 30 minutes.
Maintain pressure between 220-240 psi.
4. After the reaction is complete, allow the mixture to cool to room temperature.
5. Pour the reaction mixture into 100 mL of water.
6. Acidify the solution to a pH of approximately 6 using 2N HCl.
7. Saturate the aqueous solution with solid NaCl to facilitate extraction.
8. Extract the product, 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, with THF (3 x 200 mL).
9. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
10. Concentrate the organic phase under reduced pressure to yield the crude carboxylic acid intermediate.

Step B: Decarboxylation to **7-(Trifluoromethyl)-4-quinolinol**

- Materials:
 - 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (from Step A)
 - High boiling point solvent (e.g., Dowtherm A, Diphenyl ether) - optional but recommended for control.
- Procedure:

1. Place the crude 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid into a round-bottom flask equipped with a reflux condenser.
2. Heat the solid material (or a solution in a high-boiling solvent) to a temperature above its melting point, typically in the range of 250-300 °C, until gas evolution (CO₂) ceases.
3. Monitor the reaction by Thin Layer Chromatography (TLC).
4. Once the reaction is complete, cool the mixture.
5. If a solvent was used, the product may precipitate upon cooling and can be collected by filtration.
6. Purify the crude **7-(Trifluoromethyl)-4-quinolinol** by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This is a general protocol to assess the potential anticancer activity of the title compound against a panel of human cancer cell lines.[\[12\]](#)

- Materials:
 - Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
 - Complete cell culture medium (e.g., DMEM or RPMI 1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
 - **7-(Trifluoromethyl)-4-quinolinol**, dissolved in DMSO to create a stock solution (e.g., 10 mM).
 - Phosphate-Buffered Saline (PBS).
 - Trypsin-EDTA solution.
 - 96-well sterile cell culture plates.

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF).
- Multi-channel pipette and a microplate reader.

- Procedure:
 1. Cell Seeding: Culture the selected cancer cells to ~80% confluence. Harvest the cells using Trypsin-EDTA, neutralize, and resuspend in fresh complete medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
 2. Compound Treatment: Prepare serial dilutions of the **7-(Trifluoromethyl)-4-quinolinol** stock solution in complete medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (medium with the same percentage of DMSO as the highest compound concentration, typically <0.5%) and a positive control (a known anticancer drug, e.g., Doxorubicin).
 3. Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a 5% CO₂ incubator.
 4. MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
 5. Solubilization: Carefully remove the medium from the wells and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
 6. Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
 7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and

determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion

7-(Trifluoromethyl)-4-quinolinol is a valuable synthetic building block with significant potential in the fields of medicinal chemistry and materials science. While specific biological data for this particular compound is sparse in the current literature, the well-established importance of the 7-trifluoromethyl-quinoline scaffold suggests that it is a promising starting point for the design and synthesis of novel therapeutic agents, particularly in oncology. The provided synthetic and analytical protocols offer a framework for researchers to further investigate the properties and applications of this compound. Future studies are warranted to fully elucidate its spectroscopic profile, solubility, and specific biological activities to unlock its full potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-(Trifluoromethyl)-4-quinolinol | 322-97-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbino.com]
- 3. 7-(TRIFLUOROMETHYL)-4-QUINOLINOL CAS#: 322-97-4 [chemicalbook.com]
- 4. 4-クロロ-7-(トリフルオロメチル)キノリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]
- 10. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [7-(Trifluoromethyl)-4-quinolinol CAS number 322-97-4 properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202929#7-trifluoromethyl-4-quinolinol-cas-number-322-97-4-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com